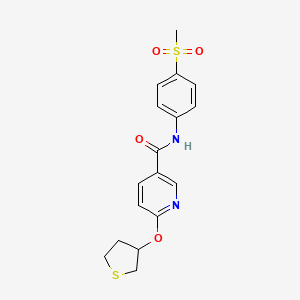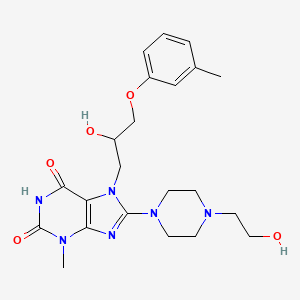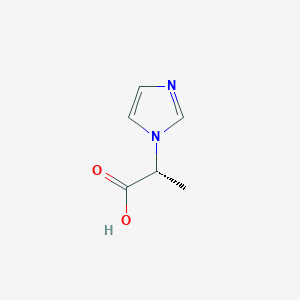
(R)-2-(1-Imidazolyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-(1-Imidazolyl)propanoic Acid” is a chemical compound with the molecular formula C6H8N2O2 . It is also known by other names such as 3-1h-imidazol-1-yl propanoic acid, 3-imidazol-1-yl-propionic acid, 1h-imidazole-1-propanoic acid, and 3-1-imidazolyl propanoic acid .
Synthesis Analysis
The synthesis of imidazoles, including “®-2-(1-Imidazolyl)propanoic Acid”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “®-2-(1-Imidazolyl)propanoic Acid” is represented by the SMILES notation: C1=CN (C=N1)CCC (=O)O . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving “®-2-(1-Imidazolyl)propanoic Acid” are part of the broader field of imidazole synthesis . The methodologies used in these reactions are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
“®-2-(1-Imidazolyl)propanoic Acid” has a molecular weight of 140.142 g/mol . The compound’s InChI Key is VSFNAZLYGOOSEY-UHFFFAOYSA-N .Scientific Research Applications
Antitumor Activities
Girodazole, a compound closely related to (R)-2-(1-Imidazolyl)propanoic acid, has been studied for its antitumor properties. It inhibits protein synthesis by affecting the termination step of the process, showing potential as an experimental antitumor compound (Colson et al., 1992).
Corrosion Inhibition
Novel amino acids-based corrosion inhibitors have been synthesized and characterized, showing high efficiency in preventing metal corrosion. These inhibitors demonstrate the application of imidazole derivatives in protecting metals from corrosion, which is crucial in industrial settings (Srivastava et al., 2017).
Polymerization Catalyst
β-Imidazolyl-4(5)-propanoic acid acts as a catalyst in the polymerization of unprotected 5′-desoxyribonucleotides, showcasing its role in facilitating the formation of di- and oligonucleotides with a significant yield. This highlights its application in nucleic acid chemistry and potential in biotechnological advancements (Pongs & Ts'o, 1969).
Molecular Interactions Study
The study of 1-butyl-3-methylimidazolium, a compound related to this compound, in water-rich compositions reveals insights into its effect on the molecular organization of water. Such studies are essential for understanding the interactions at the molecular level that could have implications in designing new solvents and materials (Miki et al., 2005).
Safety and Hazards
“®-2-(1-Imidazolyl)propanoic Acid” can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The future challenges in the field of imidazole synthesis, including compounds like “®-2-(1-Imidazolyl)propanoic Acid”, involve improving the regiocontrolled synthesis of substituted imidazoles . These challenges also include expanding the scope and limitations of the methodologies used, and understanding the reaction mechanisms .
properties
IUPAC Name |
(2R)-2-imidazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQHFXRVMKCLS-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

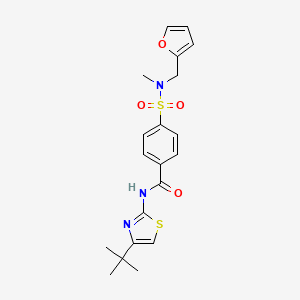


![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)
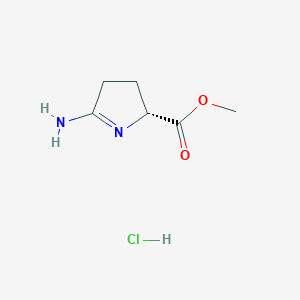

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)
![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)
![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

